molecular formula C11H11NOS B1437817 3-Oxo-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanenitrile CAS No. 1019385-55-7

3-Oxo-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanenitrile

Cat. No. B1437817
M. Wt: 205.28 g/mol
InChI Key: ZGCZNMNJWCFVBP-UHFFFAOYSA-N
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Description

“3-Oxo-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanenitrile” is a chemical compound with the CAS Number: 1019385-55-7 . It has a molecular weight of 205.28 . The IUPAC name for this compound is 3-oxo-3-(4,5,6,7-tetrahydro-1-benzothien-2-yl)propanenitrile .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11NOS/c12-6-5-9(13)11-7-8-3-1-2-4-10(8)14-11/h7H,1-5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures.

Scientific Research Applications

Chemical Synthesis and Reactions

  • The compound is involved in complex chemical reactions, such as the recyclization of ethyl 2-[2-oxo-5-phenylfuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with primary amines, leading to the formation of specific carboxylates. The product structure of these reactions is often confirmed through methods like X-ray analysis, indicating its use in detailed chemical synthesis processes (Shipilovskikh, Shipilovskikh, & Rubtsov, 2014).

Antimicrobial and Antibacterial Activities

  • Some derivatives of this compound have been synthesized and shown to exhibit antimicrobial activities. This is evident in studies where compounds like 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol and its derivatives displayed significant antibacterial activity, highlighting its potential in the development of new antibacterial agents (Naganagowda & Petsom, 2011).

Material Science and Photophysical Properties

  • In material science, a class of nicotinonitriles incorporating pyrene and/or fluorene moieties synthesized through a domino four-component condensation reaction exhibited notable photophysical properties. This included strong blue-green fluorescence emission, suggesting its application in areas like materials science due to their pronounced emission spectra (Hussein, El Guesmi, & Ahmed, 2019).

Corrosion Inhibition

  • Derivatives of this compound, such as specific propaneitrile derivatives, have been studied for their corrosion inhibition properties, particularly in sodium chloride solutions. These studies, involving techniques like potentiodynamic polarization and electrochemical impedance spectroscopy, revealed that these derivatives can act as mixed-type inhibitors, potentially useful in corrosion prevention applications (Fouda, Abdel-Maksoud, & Almetwally, 2015).

Catalysis

  • In catalysis, 3-oxo-9-azabicyclo[3.3.1]nonane-N-oxyl (3-oxo-ABNO) derived from similar structures has been used as an efficient catalyst for the aerobic oxidation of a wide range of alcohols under metal-free conditions. The supported version of 3-oxo-ABNO on ordered mesoporous silica SBA-15 showcased high catalytic activity, indicating its utility in organic synthesis and possibly in industrial applications (Karimi, Farhangi, Vali, & Vahdati, 2014).

properties

IUPAC Name

3-oxo-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NOS/c12-6-5-9(13)11-7-8-3-1-2-4-10(8)14-11/h7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCZNMNJWCFVBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(S2)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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